molecular formula C10H9BrFN B157193 3-(2-bromoethyl)-5-fluoro-1H-indole CAS No. 127561-10-8

3-(2-bromoethyl)-5-fluoro-1H-indole

Cat. No. B157193
CAS RN: 127561-10-8
M. Wt: 242.09 g/mol
InChI Key: RTWYIDGAQHNTSB-UHFFFAOYSA-N
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Description

3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-5-fluoro-1H-indole varies depending on the biological activity being studied. In cancer research, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In anti-inflammatory research, it reduces inflammation by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. In anti-microbial research, it has been shown to disrupt the cell membrane of bacteria and inhibit the growth of fungal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the biological activity being studied. In cancer research, it has been shown to reduce tumor growth and induce apoptosis in cancer cells. In anti-inflammatory research, it reduces inflammation and oxidative stress. In anti-microbial research, it inhibits the growth of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its diverse biological activities, potential therapeutic applications, and availability for purchase. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various biological systems.

Future Directions

There are several future directions for the study of 3-(2-bromoethyl)-5-fluoro-1H-indole. One direction is to further investigate its mechanism of action in various biological systems. Another direction is to optimize its use in cancer therapy by identifying the most effective combination with other anti-cancer agents. In addition, it can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies can also be conducted to determine its safety and toxicity in vivo.
Conclusion:
This compound is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various biological systems.

Scientific Research Applications

3-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to be effective against drug-resistant cancer cells. In the field of anti-inflammatory research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential anti-microbial activity against various bacterial and fungal strains.

properties

CAS RN

127561-10-8

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

3-(2-bromoethyl)-5-fluoro-1H-indole

InChI

InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2

InChI Key

RTWYIDGAQHNTSB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=CN2)CCBr

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCBr

synonyms

1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized according to above mentioned procedure for 3-(2-bromoethyl)-5-methoxy-1H-indole, starting with 5-fluoroindole yielding a brown oil which was stored in the freezer. LC-MS conditions B: tR=0.82 min, [M(81Br)+MeCN+H]+=244.07.
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M(81Br) MeCN
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-(5-Fluoro-1H-indol-3-yl)-ethanol (20.0 g, 112 mmol) was dissolved in abs. CH2Cl2 (250 ml), and tetrabromomethane (56.0 g, 170 mmol) was added at RT. Triphenylphosphine (44.0 g, 165 mmol) was then added in portions at RT, while cooling with water. The solution was stirred at RT for 2.5 h and then concentrated i. vac. The residue was absorbed on to silica gel and divided into two equal portions. The crude product was purified by flash chromatography over 2 columns each with 500 g of silica gel and cyclohexane/ethyl acetate (9:1→4:1). Yield: 25.4 g (93%), red solid
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20 g
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250 mL
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56 g
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44 g
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Synthesis routes and methods IV

Procedure details

To a solution of 5-fluoro-3-(2-hydroxyethyl)indole (10.3 g, 0.056 mole) and CBr4 (24.8 g, 0.073 mole) in 100 mL of dry acetonitrile at 0° C. under Ar was added a solution of triphenylphosphine (19.6 g, 0.073 mole) in 200 mL of dry acetonitrile. The mixture was stirred at 0° C. for 1 h and then at room temperature for 2 h. The resulting mixture was evaporated and the residue was chromatographed (SiO2 /ethyl acetate-hexane=1:4) to give the product (8.50 g, 61%) as a brown solid; IR (neat) 3440 cm-1 ; 1Hnmr (80 MHz, CDCl3) δ: 7.75 (br s, 1H), 7.15-6.57 (m, 4H), 3.53-3.32 (m, 2H), 3.17-2.94 (m, 2H).
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10.3 g
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24.8 g
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19.6 g
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100 mL
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200 mL
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Yield
61%

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